

Application Note: Comprehensive Analytical Characterization of 4-(4-Chlorobenzoyl)pyridine

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Compound of Interest

Compound Name: 4-(4-Chlorobenzoyl)pyridine

CAS No.: 14548-48-2

Cat. No.: B083455

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Abstract

This document provides a comprehensive guide with detailed protocols for the analytical characterization of **4-(4-Chlorobenzoyl)pyridine**. As a key intermediate in pharmaceutical synthesis, rigorous verification of its identity, purity, and stability is paramount. This guide is designed for researchers, quality control analysts, and drug development professionals, offering a suite of validated analytical methodologies. The protocols herein are grounded in established scientific principles and adhere to industry standards, ensuring robust and reliable results. We will cover spectroscopic techniques for structural elucidation (NMR, FT-IR, MS) and chromatographic methods (HPLC, GC) for purity assessment and quantification, framed within the context of regulatory expectations for analytical method validation.

Introduction

4-(4-Chlorobenzoyl)pyridine is a chemical intermediate whose structural integrity and purity are critical for the quality and safety of downstream products, including active pharmaceutical ingredients (APIs). A multi-faceted analytical approach is required to unambiguously confirm its chemical structure, identify and quantify impurities, and establish a comprehensive quality control profile.

The causality behind employing a diverse set of analytical tools lies in the orthogonal nature of the information they provide. While spectroscopic methods confirm the molecular structure and functional groups, chromatographic techniques excel at separating and quantifying the target

compound from synthesis-related impurities or degradation products. This integrated strategy forms a self-validating system for quality assessment.

Physicochemical Properties

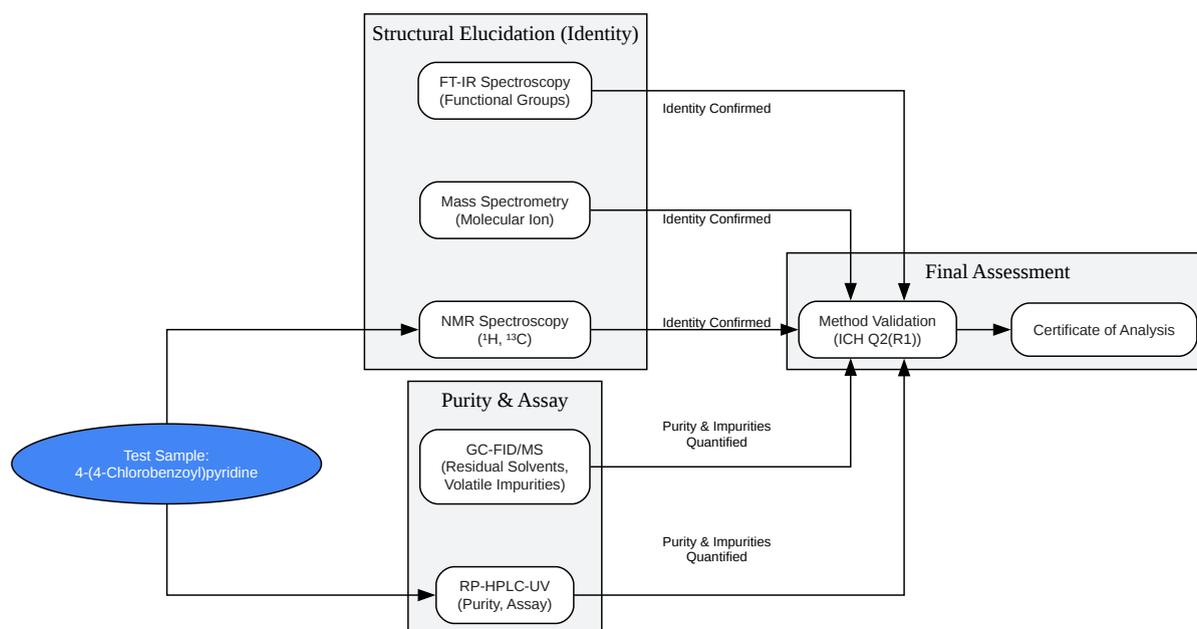
A thorough understanding of the physicochemical properties of **4-(4-Chlorobenzoyl)pyridine** is the foundation for rational method development. For instance, its solubility dictates the choice of solvents for sample preparation and chromatographic mobile phases, while its UV absorbance informs the selection of an appropriate wavelength for HPLC detection.

Table 1: Physicochemical Properties of **4-(4-Chlorobenzoyl)pyridine**

Property	Value	Source
Chemical Formula	C ₁₂ H ₈ ClNO	[1]
Molecular Weight	217.65 g/mol	[1]
Appearance	Yellow crystalline powder	[2]
Melting Point	108-110 °C	[2]
Boiling Point	357.3 °C at 760 mmHg	[2]
Solubility	Soluble in methanol	[3]
LogP	2.966	[2]
UV λ _{max}	~260 nm (in alcohol, analogous to 4-chlorobenzophenone)	[4]

Workflow for Comprehensive Characterization

A logical workflow ensures that all aspects of the compound's identity and purity are systematically evaluated. The process begins with unambiguous structural confirmation, followed by quantitative purity analysis and impurity profiling.



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Caption: Comprehensive analytical workflow for **4-(4-Chlorobenzoyl)pyridine**.

Part I: Structural Elucidation and Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Rationale: NMR spectroscopy is the most powerful technique for unambiguous structural elucidation. ^1H NMR provides information on the number, environment, and connectivity of protons, while ^{13}C NMR identifies all unique carbon atoms in the molecule. The combined data acts as a molecular fingerprint.

Protocol: ^1H and ^{13}C NMR

- Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl_3) or dimethyl sulfoxide (DMSO-d_6).
- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
- Acquisition (^1H NMR):
 - Acquire a standard proton spectrum with a spectral width of -2 to 12 ppm.
 - Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
- Acquisition (^{13}C NMR):
 - Acquire a proton-decoupled carbon spectrum.
 - A larger number of scans will be necessary due to the low natural abundance of ^{13}C .
- Data Analysis & Expected Results:
 - ^1H NMR: Expect signals corresponding to the aromatic protons on both the pyridine and chlorophenyl rings. The pyridine protons will typically appear at a lower field (more deshielded) than the chlorophenyl protons. Protons ortho to the nitrogen will be the most deshielded.
 - ^{13}C NMR: Expect distinct signals for each carbon atom. The carbonyl carbon ($\text{C}=\text{O}$) will be significantly downfield (~190-200 ppm). Aromatic carbons will appear in the ~120-150 ppm region.

Mass Spectrometry (MS)

Principle & Rationale: MS provides the exact molecular weight of the compound, confirming its elemental composition. Fragmentation patterns can offer additional structural confirmation. For this molecule, a soft ionization technique like Electrospray Ionization (ESI) is suitable for determining the molecular ion.

Protocol: ESI-MS

- **Sample Preparation:** Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile.
- **Instrumentation:** Infuse the sample into an ESI-MS system (e.g., Q-TOF or Orbitrap).
- **Acquisition:** Acquire the spectrum in positive ion mode. The pyridine nitrogen is readily protonated.
- **Data Analysis & Expected Results:**
 - The primary peak should correspond to the protonated molecule $[M+H]^+$.
 - Exact Mass: 217.0294 g/mol .[2]
 - Expected $[M+H]^+$: m/z 218.0367.
 - Observe the characteristic isotopic pattern for a molecule containing one chlorine atom (a ratio of approximately 3:1 for the M and M+2 peaks).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle & Rationale: FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers. It is a rapid and reliable method for confirming the presence of key structural motifs.

Protocol: FT-IR (ATR or KBr Pellet)

- **Sample Preparation:**
 - **ATR:** Place a small amount of the solid powder directly onto the ATR crystal.
 - **KBr Pellet:** Mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent pellet.
- **Instrumentation:** Use a standard FT-IR spectrometer.
- **Acquisition:** Scan the sample over the range of 4000-400 cm^{-1} .
- **Data Analysis & Expected Results:**

- C=O Stretch (Ketone): A strong, sharp absorption band around 1650-1680 cm^{-1} .
- C=N and C=C Stretches (Aromatic Rings): Multiple bands in the 1400-1600 cm^{-1} region. A band around 1597 cm^{-1} is characteristic of the pyridine ring.[5]
- C-H Stretches (Aromatic): Bands above 3000 cm^{-1} .
- C-Cl Stretch: A band in the 1000-1100 cm^{-1} region.

Part II: Purity Determination and Quantification

High-Performance Liquid Chromatography (HPLC)

Principle & Rationale: Reverse-phase HPLC is the gold standard for purity analysis and assay of organic molecules. It separates compounds based on their polarity. A C18 column is chosen due to the non-polar nature of the benzoyl and chlorophenyl groups, providing good retention and separation from potential impurities. UV detection is ideal as the aromatic rings and carbonyl group provide strong chromophores.

Protocol: Reverse-Phase HPLC for Purity and Assay

- Sample Preparation:
 - Diluent: Acetonitrile/Water (50:50 v/v).
 - Standard Solution: Accurately weigh ~10 mg of **4-(4-Chlorobenzoyl)pyridine** reference standard into a 100 mL volumetric flask and dissolve with diluent (Concentration: ~100 $\mu\text{g}/\text{mL}$).
 - Sample Solution: Prepare the test sample in the same manner.
 - Filter all solutions through a 0.45 μm syringe filter before injection.[6]
- Instrumentation & Conditions:

Table 2: HPLC Method Parameters

Parameter	Recommended Setting
Instrument	HPLC system with UV Detector
Column	C18, 5 μ m, 4.6 x 250 mm
Mobile Phase	Acetonitrile : Water (70:30 v/v) with 0.1% Trifluoroacetic Acid (TFA)
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection Wavelength	254 nm or 260 nm
Injection Volume	10 μ L

- **System Suitability:** Before analysis, inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be $\leq 2.0\%$.
- **Data Analysis:**
 - **Purity:** Calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
 - **Assay (vs. Standard):** Calculate the concentration of the sample by comparing its peak area to that of the reference standard.

Gas Chromatography (GC)

Principle & Rationale: GC is an excellent complementary technique for HPLC. It is particularly well-suited for identifying and quantifying volatile impurities, such as residual solvents from the synthesis process. Flame Ionization Detection (FID) provides a robust quantitative response, while Mass Spectrometry (GC-MS) can be used for definitive identification of unknown peaks.

Protocol: GC-FID for Residual Solvents

- **Sample Preparation:** Dissolve a known amount of the sample (~20 mg/mL) in a high-purity solvent not used in the synthesis (e.g., DMSO).

- Instrumentation & Conditions:

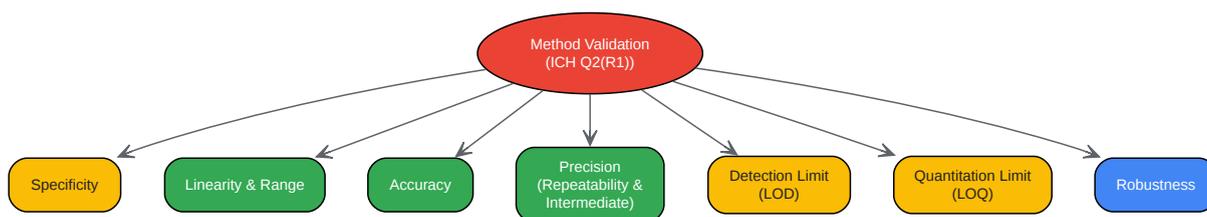
Table 3: GC Method Parameters

Parameter	Recommended Setting
Instrument	GC with FID or MS Detector
Column	DB-624 or equivalent (for residual solvents)
Carrier Gas	Helium or Hydrogen
Inlet Temperature	250 °C
Oven Program	40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min
Detector Temp (FID)	280 °C

- Data Analysis: Quantify residual solvents against a calibrated standard mixture. Identification can be confirmed by retention time matching or by GC-MS library search.

Method Validation Principles (ICH Q2(R1))

Any analytical method used for quality control in a regulated environment must be validated to prove it is fit for its intended purpose.[7] The HPLC method described should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guideline.[7][8]



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Caption: Key parameters for analytical method validation per ICH Q2(R1).

- **Specificity:** The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradation products).
- **Linearity:** Demonstrating that the method's response is directly proportional to the analyte concentration over a given range.
- **Accuracy:** The closeness of test results to the true value, often determined by spike/recovery studies.
- **Precision:** The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
- **Limit of Detection (LOD) & Limit of Quantitation (LOQ):** The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.
- **Robustness:** The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Conclusion

The analytical characterization of **4-(4-Chlorobenzoyl)pyridine** requires a systematic, multi-technique approach. The protocols outlined in this application note provide a robust framework for confirming the identity via NMR, MS, and FT-IR, and for quantifying purity and impurities using validated HPLC and GC methods. Adherence to these methodologies will ensure a comprehensive understanding of the material's quality, supporting its use in research and pharmaceutical development.

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